N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a vinyl group attached to a dihydroxyphenyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and adhesives
Mechanism of Action
The mechanism of action of N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide
- N-(3,4-Dihydroxyphenethyl)methacrylamide
Uniqueness
N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide is unique due to its specific vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-N-methylacetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12(2)6-5-9-3-4-10(14)11(15)7-9/h3-7,14-15H,1-2H3/b6-5+ |
InChI Key |
DFZRXBWVBGWLFD-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)N(C)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(=O)N(C)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.